molecular formula C10H20N2O2Si B13998827 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13998827
M. Wt: 228.36 g/mol
InChI Key: NWWLNIPTEGWMGS-UHFFFAOYSA-N
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Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected alcohols. One common method includes the use of 2-(Trimethylsilyl)ethanol as a starting material, which is then reacted with pyrazole under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound’s structure may be modified to enhance its biological activity and target specific pathways .

Industry: In the industrial sector, (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The pyrazole ring can participate in various chemical reactions, making the compound versatile in its applications .

Comparison with Similar Compounds

Uniqueness: The presence of the trimethylsilyl group in (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol provides unique steric and electronic properties that differentiate it from other similar compounds. This makes it particularly useful in synthetic chemistry as a protecting group and in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H20N2O2Si

Molecular Weight

228.36 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H20N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-7,13H,4-5,8-9H2,1-3H3

InChI Key

NWWLNIPTEGWMGS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)CO

Origin of Product

United States

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